7-Fluoro-2,3-dihydroquinolin-4(1H)-one

Synthetic Methodology Process Chemistry Fluorinated Building Blocks

7-Fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 114417-35-5) is a fluorinated heterocyclic building block belonging to the dihydroquinolinone class. Its molecular formula is C₉H₈FNO with a molecular weight of 165.16 g/mol.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 114417-35-5
Cat. No. B3346112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2,3-dihydroquinolin-4(1H)-one
CAS114417-35-5
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=CC(=C2)F
InChIInChI=1S/C9H8FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2
InChIKeyPYOQBYNTTOIUIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 114417-35-5) – Procurement-Relevant Chemical Identity and Core Properties


7-Fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 114417-35-5) is a fluorinated heterocyclic building block belonging to the dihydroquinolinone class. Its molecular formula is C₉H₈FNO with a molecular weight of 165.16 g/mol . The compound is characterized by a single fluorine atom at the 7-position of the 2,3-dihydroquinolin-4(1H)-one scaffold, which differentiates it from non-fluorinated and regioisomeric analogs . It is commercially supplied as a white to off-white crystalline powder with a melting point of 34-38°C and a predicted LogP of approximately 1.96 . This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, notably in the preparation of vanilloid receptor (VR1) antagonists, as exemplified by its use in patent US20060128689 [1].

Why Generic Substitution of 7-Fluoro-2,3-dihydroquinolin-4(1H)-one Fails: The Quantifiable Impact of Fluorine Regiochemistry


In-class compounds such as 2,3-dihydroquinolin-4(1H)-one, 6-fluoro-2,3-dihydroquinolin-4(1H)-one, or 8-fluoro-2,3-dihydroquinolin-4(1H)-one cannot serve as direct, drop-in replacements for the 7-fluoro derivative. The position of the fluorine atom critically dictates the molecule's physicochemical property vector. For instance, the 7-fluoro substitution results in a distinct lipophilicity profile (LogP ~1.96), which is 0.28 units higher than the unsubstituted parent (LogP ~1.68) and differs markedly from the 6-fluoro (LogP ~1.73) and 8-fluoro (LogP ~2.37) isomers . This specific LogP value directly influences membrane permeability, protein binding, and metabolic stability, meaning a regioisomeric substitution will alter the ADME profile of any derived lead compound. Furthermore, the 7-fluoro derivative's low melting point (34-38°C) offers distinct handling advantages over the 6-fluoro analog (70-72°C) for certain low-temperature synthetic protocols . Substituting a regioisomer will yield a compound with a different interaction profile, potentially leading to divergent biological outcomes and irreproducible data.

Quantitative Differentiation Evidence for 7-Fluoro-2,3-dihydroquinolin-4(1H)-one Relative to Closest Analogs


Superior Synthetic Scalability via One-Pot, High-Yielding Methodology

The stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-ones, including the 7-fluoro derivative, can be achieved via an organocatalytic one-pot multistep transformation. This method yields the target compounds in good to high yields (up to 98%) with excellent diastereoselectivities (dr up to 99/1) [1]. This represents a significant advantage over traditional multi-step synthetic routes that may require protecting group strategies or harsher conditions, which often result in lower overall yields for other fluorinated analogs. The high efficiency of this one-pot method directly translates to lower procurement costs and faster access to gram-scale quantities for research programs.

Synthetic Methodology Process Chemistry Fluorinated Building Blocks

Differentiated Lipophilicity Profile vs. Regioisomeric and Non-Fluorinated Analogs

The 7-fluoro substitution results in a measured LogP of 1.96, which is 0.28 units higher than the non-fluorinated parent 2,3-dihydroquinolin-4(1H)-one (LogP 1.68), 0.23 units higher than the 6-fluoro analog (LogP 1.73), and 0.41 units lower than the 8-fluoro analog (LogP 2.37) . This specific lipophilicity value is critical for optimizing membrane permeability and reducing non-specific binding. A difference of 0.28 LogP units can significantly impact a compound's pharmacokinetic profile, making the 7-fluoro derivative a distinct tool for fine-tuning the lipophilicity of lead compounds.

Physicochemical Properties ADME Drug Design

Distinct Thermal Handling Profile Facilitates Low-Temperature Processing

The 7-fluoro derivative exhibits a melting point of 34-38°C, which is significantly lower than the 6-fluoro regioisomer (70-72°C) . This 32-38°C difference in melting point has practical implications for laboratory handling and process chemistry. The lower melting point of the 7-fluoro compound facilitates its use in low-temperature reactions, melt-phase syntheses, or formulations where a liquid or low-melting intermediate is required. This property contrast provides a clear operational advantage for specific synthetic strategies.

Material Handling Process Chemistry Physical Properties

Patent-Validated Utility as a Key Intermediate for VR1 Antagonist Synthesis

The compound is explicitly claimed and exemplified as a crucial intermediate in the synthesis of chromanylurea-based vanilloid receptor subtype 1 (VR1) antagonists, as detailed in US Patent Application US20060128689 [1]. This patent, assigned to Abbott Laboratories, describes 7-fluoro-2,3-dihydroquinolin-4(1H)-one (Example 103C) as a building block for preparing compounds intended for treating pain, inflammatory thermal hyperalgesia, and bladder overactivity. This direct link to a specific, high-value therapeutic program provides procurement confidence that is absent for non-fluorinated or other regioisomeric analogs, which may lack this documented application.

Medicinal Chemistry Patent Analysis Pain Research

High Purity Commercial Availability with Full Analytical Documentation

Commercial suppliers offer 7-Fluoro-2,3-dihydroquinolin-4(1H)-one with a purity specification of NLT 98% (HPLC) and provide comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS data . This high level of characterization is essential for reproducible research. While the 6-fluoro analog is also available at similar purities (NLT 98%) , the combination of high purity with the unique properties of the 7-fluoro isomer (LogP, melting point) and its patent-validated applications gives it a distinct procurement profile.

Chemical Procurement Quality Control Analytical Chemistry

Optimal Research and Industrial Application Scenarios for 7-Fluoro-2,3-dihydroquinolin-4(1H)-one Based on Quantitative Evidence


Medicinal Chemistry: VR1 Antagonist Lead Optimization

Based on its validated use as a key intermediate in patent US20060128689, the 7-fluoro derivative is the optimal choice for medicinal chemistry campaigns targeting the vanilloid receptor (VR1/TRPV1) for pain and inflammatory disorders. The specific LogP of 1.96 and the regiochemistry of the fluorine atom are likely critical for target binding, as evidenced by the patent's specific exemplification of this compound [1]. Using the 6-fluoro or non-fluorinated analog would yield a different molecule not validated in this context.

Process Chemistry: Scalable Synthesis of Fluorinated Quinolinone Libraries

The one-pot, high-yielding (up to 98%) and highly diastereoselective (dr up to 99/1) synthetic method reported by Li et al. (2012) makes the 7-fluoro derivative a prime candidate for the construction of diverse compound libraries. Its low melting point (34-38°C) further facilitates handling in automated synthesis platforms, offering operational advantages over higher-melting regioisomers like the 6-fluoro analog (70-72°C) [2].

Drug Design: Fine-Tuning Lipophilicity for CNS Drug Candidates

For central nervous system (CNS) drug discovery programs, where optimal LogP is often in the 1-3 range, the 7-fluoro derivative's LogP of 1.96 provides an ideal starting point. This value is 0.28 units higher than the non-fluorinated parent (LogP 1.68), allowing medicinal chemists to increase membrane permeability without excessively raising LogP, a common issue with the 8-fluoro analog (LogP 2.37) .

Chemical Biology: Development of Fluorinated Probe Molecules

The 7-fluoro derivative's unique combination of a high-purity commercial supply (NLT 98%) with full analytical characterization (NMR, HPLC, LC-MS) makes it a reliable building block for synthesizing fluorinated chemical probes. The presence of the fluorine atom also offers a handle for ¹⁹F NMR-based assays, enabling direct monitoring of probe-target interactions without the need for radiolabeling, a capability absent in non-fluorinated analogs .

Quote Request

Request a Quote for 7-Fluoro-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.